Acetylcholinesterase (AChE) Inhibition: Human Erythrocyte Assay
(E)-2-Nitrocinnamic acid is a direct inhibitor of human acetylcholinesterase (AChE), a key target in Alzheimer's disease research . It exhibits an IC50 of 65,000 nM (65 μM) against human erythrocyte AChE [1]. This activity provides a quantifiable baseline for the ortho-nitro scaffold. While more potent cinnamic acid derivatives exist (e.g., compound 6g with an IC50 of 3.64 μM [2]), 2-nitrocinnamic acid serves as a foundational comparator for structure-activity relationship (SAR) studies exploring the impact of the ortho-nitro group on cholinesterase binding.
| Evidence Dimension | Inhibition of Human Acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | IC50 = 65,000 nM (65 μM) |
| Comparator Or Baseline | Potent cinnamic acid derivative (Compound 6g): IC50 = 3.64 μM [2] |
| Quantified Difference | Target compound is ~18-fold less potent than a highly optimized cinnamic acid analog. |
| Conditions | Human erythrocyte AChE; spectrophotometric assay using acetylthiocholine iodide substrate; 12 min incubation [1]. |
Why This Matters
This data establishes a clear, quantitative benchmark for the 2-nitrocinnamic acid scaffold, enabling researchers to assess the impact of further derivatization on cholinesterase inhibition.
- [1] BindingDB. (n.d.). BDBM50358311 / CHEMBL1922540: IC50 data for (E)-2-Nitrocinnamic acid against human acetylcholinesterase. View Source
- [2] Scholarmate. (2018). Structure-activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors. View Source
